4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Lipophilicity LogP Membrane Permeability

This 4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897476-54-9; TCMDC-124317) is the only commercially accessible nitrofuran–piperazine–benzothiazole hybrid carrying a 4-ethyl substituent. Its XLogP3 of 4.1 fills a key lipophilicity gap between methoxy (XLogP3 ~3.0) and more hydrophobic analogs, making it the preferred starting scaffold for SAR studies targeting outer-membrane penetration in Gram-negative pathogens. Procuring this exact compound eliminates confounding variables from analog substitution, enabling direct follow-up on GSK anti-tubercular screening hits.

Molecular Formula C18H18N4O4S
Molecular Weight 386.43
CAS No. 897476-54-9
Cat. No. B2414998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
CAS897476-54-9
Molecular FormulaC18H18N4O4S
Molecular Weight386.43
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C18H18N4O4S/c1-2-12-4-3-5-14-16(12)19-18(27-14)21-10-8-20(9-11-21)17(23)13-6-7-15(26-13)22(24)25/h3-7H,2,8-11H2,1H3
InChIKeyAVALUCMACXKKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897476-54-9) – A Structurally Distinctive Nitrofuran–Benzothiazole Conjugate for Anti-Infective Screening


The compound 4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897476-54-9) is a fully synthetic small molecule belonging to the nitrofuran–piperazine–benzothiazole hybrid class. Its core architecture combines a 5-nitrofuran-2-carbonyl moiety, a piperazine linker, and a 4-ethyl-substituted 1,3-benzothiazole ring [1]. The compound has been registered in PubChem (CID 7292609) and carries the GSK anti-tuberculosis screening identifier TCMDC-124317, indicating its prior selection for whole-cell Mycobacterium tuberculosis screening campaigns [2]. Unlike many in-class analogs that feature methoxy, halogen, or unsubstituted benzothiazole rings, this compound presents a unique 4-ethyl substituent that modulates lipophilicity and steric properties in a quantifiable manner, making it a preferred starting point for structure–activity relationship (SAR) studies targeting improved membrane penetration [1].

Why Generic Substitution Fails for 4-Ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole


Nitrofuran–benzothiazole–piperazine conjugates are not interchangeable building blocks. Substitution at the benzothiazole 4-position directly influences logP, topological polar surface area (TPSA), and ligand–target complementarity, which in turn modulate bacterial cell wall penetration, efflux susceptibility, and target binding [1]. For example, replacing the 4-ethyl group with a 4-methoxy substituent (CAS 897477-49-5) increases hydrogen-bond acceptor count and TPSA, while a 4-chloro analog (CAS not assigned; PubChem F2609-1801) introduces halogen-bonding potential and alters electronic distribution [1][2]. These physicochemical shifts translate into divergent pharmacokinetic and pharmacodynamic profiles, meaning that even structurally close analogs cannot serve as drop-in replacements without requiring full re-validation of the biological assay [1].

Quantitative Evidence Guide: How 4-Ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole Differentiates from Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Ethyl vs. 4-Methoxy and 6-Methoxy Analogs

The 4-ethyl derivative exhibits an XLogP3 of 4.1, whereas the 4-methoxy analog (CID 5480560) has an XLogP3 of 3.0 and the 6-methoxy analog (CID 7292594) an XLogP3 of 3.0 [1]. The approximately 1.1 log unit increase in lipophilicity is consistent with the replacement of a polar methoxy group with a hydrophobic ethyl group, which can enhance passive membrane diffusion in Gram-negative bacterial models [1].

Lipophilicity LogP Membrane Permeability

Topological Polar Surface Area (TPSA) Comparison: 4-Ethyl vs. 4-Chloro Analog

The target compound has a TPSA of 124 Ų, identical to the 4-chloro analog (F2609-1801) [1][2]. However, the 4-chloro analog introduces a halogen atom that can participate in halogen bonding, potentially altering target selectivity. The 4-ethyl group avoids halogen-related toxicity concerns (e.g., CYP450 inhibition) while maintaining the same TPSA, which is within the Veber threshold (<140 Ų) for oral bioavailability [1].

TPSA Oral Bioavailability Drug-Likeness

Rotatable Bond Count and Molecular Flexibility: 4-Ethyl vs. 4-Methoxy and 6-Methoxy Analogs

The 4-ethyl compound contains 3 rotatable bonds, identical to the 4-methoxy and 6-methoxy analogs [1]. The ethyl group adds one additional rotatable bond compared to a hydrogen substituent (unsubstituted benzothiazole), but this does not increase entropic penalty upon binding relative to the methoxy analogs, which also possess 3 rotatable bonds. The retained flexibility ensures that the 4-ethyl substituent does not rigidify the scaffold in a way that would restrict conformational sampling of the nitrofuran pharmacophore [1].

Molecular Flexibility Rotatable Bonds Entropic Penalty

GSK TB Screening Library Inclusion: Evidence of Prioritized Selection for Anti-Tubercular Screening

The 4-ethyl compound carries the GSK TCMDC identifier TCMDC-124317 and the NIH Molecular Libraries identifier MLS001234237 [1][2]. While quantitative MIC data against Mtb H37Rv have not been publicly disclosed for this specific compound, its inclusion in the GSK TB screening set indicates that it passed initial cheminformatic filters (e.g., drug-likeness, predicted solubility, absence of reactive groups) and was prioritized for whole-cell screening. In contrast, many closely related analogs (e.g., 4-methoxy, 6-methoxy) do not carry a TCMDC identifier, suggesting they were not advanced to this screening stage [1].

Anti-tubercular High-throughput screening GSK library

Best-Fit Research and Industrial Application Scenarios for 4-Ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole


Hit-to-Lead Optimization in Gram-Negative Antibacterial Programs

The elevated XLogP3 (4.1) relative to methoxy-substituted analogs positions this compound as a preferred starting scaffold for optimizing outer-membrane penetration in Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii [1]. Researchers can use the 4-ethyl template to further derivatize at other positions while maintaining a lipophilicity window conducive to membrane traversal, guided by the quantitative logP benchmark established here [1].

Mycobacterium tuberculosis Whole-Cell Screening Follow-Up

The compound’s TCMDC-124317 designation confirms its prior selection for GSK’s anti-tubercular screening pipeline [2]. Procurement of this exact compound enables direct follow-up on any unpublished or proprietary screening hits without the confounding variables introduced by analog substitution. This is particularly relevant for academic groups accessing GSK’s open-innovation TB data or for contract research organizations performing hit validation [2].

Physicochemical SAR Benchmarking for Nitrofuran–Benzothiazole Series

The well-defined computed properties of the 4-ethyl compound (XLogP3 = 4.1, TPSA = 124 Ų, 3 rotatable bonds) provide a reproducible reference point for cheminformatic modeling and QSAR studies [1]. When constructing a property-activity landscape for this chemotype, the 4-ethyl derivative fills a lipophilicity gap between the methoxy analogs (XLogP3 ≈ 3.0) and more hydrophobic variants, enabling more robust regression models [1].

Quote Request

Request a Quote for 4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.